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molecular formula C13H17N3 B164175 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine CAS No. 126208-61-5

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B164175
M. Wt: 215.29 g/mol
InChI Key: GFWSTBBSSBVVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076356B2

Procedure details

N,N-Diisopropylethylamine (1.7 mL, 7.99 mmol) was added to a mixture of phenyl hydrazine hydrochloride (1.5 g, 10.39 mmol) and 4,4-dimethyl-3-oxopentane nitrile (1.0 g, 7.99 mmol) in ethanol (15 mL) and the mixture was heated under reflux for 18 hours. The cooled mixture was then concentrated to low volume and partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with heptanes:ethyl acetate, 75:25, to afford the title compound as a pale orange oil that crystallised on standing (1.21 g, 70% yield).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.Cl.[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:19][C:20]([CH3:27])([CH3:26])[C:21](=O)[CH2:22][C:23]#[N:24]>C(O)C>[C:20]([C:21]1[CH:22]=[C:23]([NH2:24])[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=1)([CH3:27])([CH3:26])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was then concentrated to low volume
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with heptanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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